molecular formula C20H19N3OS B2378866 (Z)-3-allyl-5-benzyl-2-((E)-benzylidenehydrazono)thiazolidin-4-one CAS No. 301227-82-7

(Z)-3-allyl-5-benzyl-2-((E)-benzylidenehydrazono)thiazolidin-4-one

Cat. No.: B2378866
CAS No.: 301227-82-7
M. Wt: 349.45
InChI Key: UAUVPRONXAAGKY-VHCHDEHKSA-N
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Description

(Z)-3-allyl-5-benzyl-2-((E)-benzylidenehydrazono)thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-allyl-5-benzyl-2-((E)-benzylidenehydrazono)thiazolidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α-enolic dithioesters with α-halohydroxamates to form thiazolidin-4-ones through a regio- and stereoselective formal [3+2] cycloaddition pathway . This method is advantageous due to its mild reaction conditions and high yield of the desired product.

Industrial Production Methods

Industrial production of thiazolidin-4-one derivatives often employs green chemistry approaches to enhance selectivity, purity, and yield. Techniques such as nano-catalysis and multicomponent reactions are utilized to achieve efficient synthesis . These methods not only improve the overall efficiency but also reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-allyl-5-benzyl-2-((E)-benzylidenehydrazono)thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, often using halogenated reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogenated compounds, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidinone derivatives with altered substituents.

Scientific Research Applications

(Z)-3-allyl-5-benzyl-2-((E)-benzylidenehydrazono)thiazolidin-4-one has been explored for various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-3-allyl-5-benzyl-2-((E)-benzylidenehydrazono)thiazolidin-4-one is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

IUPAC Name

(2Z)-5-benzyl-2-[(E)-benzylidenehydrazinylidene]-3-prop-2-enyl-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-2-13-23-19(24)18(14-16-9-5-3-6-10-16)25-20(23)22-21-15-17-11-7-4-8-12-17/h2-12,15,18H,1,13-14H2/b21-15+,22-20-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUVPRONXAAGKY-VHCHDEHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(SC1=NN=CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN\1C(=O)C(S/C1=N\N=C\C2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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